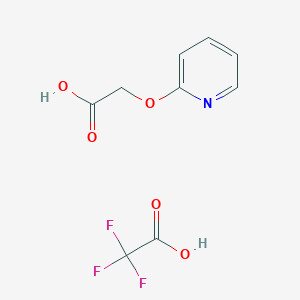
2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2231675-04-8 . It has a molecular weight of 267.16 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2- (pyridin-2-yloxy)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid” is 1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid, focusing on six unique fields:
Pharmaceutical Synthesis
2-(2-Pyridyloxy)acetic acid and 2,2,2-trifluoroacetic acid are valuable intermediates in the synthesis of various pharmaceutical compounds. Their unique chemical structures allow for the creation of complex molecules used in drug development. For instance, trifluoroacetic acid is often employed in the synthesis of peptides and other bioactive molecules due to its ability to introduce trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs .
Agrochemical Development
These compounds are also utilized in the development of agrochemicals, such as herbicides and pesticides. The trifluoromethyl group in 2,2,2-trifluoroacetic acid can improve the efficacy and environmental stability of agrochemical products. This makes them more effective in protecting crops from pests and diseases, thereby increasing agricultural productivity .
Material Science
In material science, 2-(2-Pyridyloxy)acetic acid and 2,2,2-trifluoroacetic acid are used to synthesize advanced materials with unique properties. For example, they can be used to create polymers and coatings that are resistant to heat, chemicals, and UV radiation. These materials have applications in various industries, including electronics, automotive, and aerospace .
Analytical Chemistry
These compounds play a crucial role in analytical chemistry, particularly in chromatography and mass spectrometry. Trifluoroacetic acid is commonly used as a solvent and reagent in these techniques due to its volatility and ability to enhance the detection of analytes. This makes it easier to identify and quantify chemical substances in complex mixtures .
Biochemical Research
In biochemical research, 2-(2-Pyridyloxy)acetic acid and 2,2,2-trifluoroacetic acid are used to study enzyme mechanisms and protein interactions. Their unique chemical properties allow researchers to modify and label biomolecules, facilitating the investigation of biological processes at the molecular level. This can lead to a better understanding of diseases and the development of new therapeutic strategies .
Environmental Science
These compounds are also important in environmental science for the analysis and remediation of pollutants. Trifluoroacetic acid, for example, is used in the detection and quantification of environmental contaminants due to its strong acidic properties and ability to form stable complexes with metals. This helps in monitoring and mitigating the impact of pollutants on ecosystems .
Propriétés
IUPAC Name |
2-pyridin-2-yloxyacetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCBFJHFDHWWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



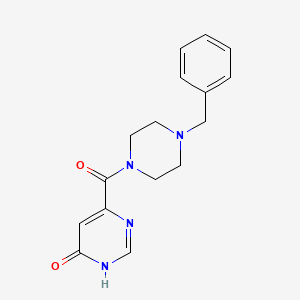
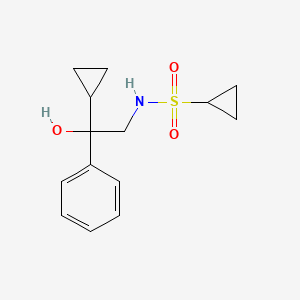

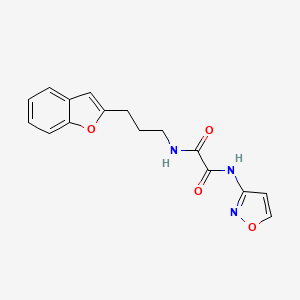

![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)

![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)

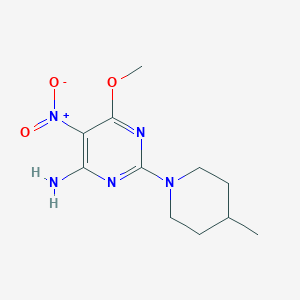
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)
